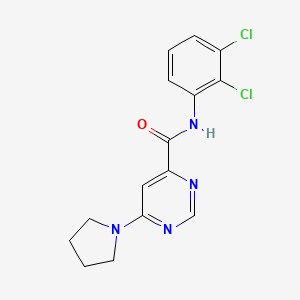
N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, also known as DCPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCPP is a pyrimidine derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
The mechanism of action of N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is not fully understood, but it is believed to act on various receptors in the brain, including the GABA-A receptor and the NMDA receptor. N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been shown to increase GABAergic neurotransmission and inhibit glutamatergic neurotransmission, leading to its potential as an anticonvulsant and neuroprotective agent.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been shown to have various biochemical and physiological effects, including its ability to increase GABAergic neurotransmission, inhibit glutamatergic neurotransmission, and reduce oxidative stress. N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has also been shown to have potential as an anticonvulsant and neuroprotective agent, and its derivatives have been studied for their potential as anticancer agents.
実験室実験の利点と制限
N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has several advantages for lab experiments, including its ease of synthesis and its potential as an anticonvulsant and neuroprotective agent. However, N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
将来の方向性
There are several future directions for research on N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, including its potential as an anticonvulsant and neuroprotective agent, its derivatives' potential as anticancer agents, and its potential to treat other neurological disorders. Further research is needed to fully understand N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide's mechanism of action and potential applications in various fields. Additionally, research is needed to develop safer and more effective derivatives of N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide.
合成法
N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been synthesized using various methods, including the reaction of 2,3-dichloroaniline with pyrrolidine followed by the reaction with cyanoacetic acid, which leads to the formation of N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide. Another method involves the reaction of 2,3-dichloroaniline with pyrimidine-4-carboxylic acid, followed by the reaction with pyrrolidine, leading to the formation of N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide.
科学的研究の応用
N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been shown to have potential as an anticonvulsant and neuroprotective agent, and its derivatives have been studied for their potential as anticancer agents.
特性
IUPAC Name |
N-(2,3-dichlorophenyl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4O/c16-10-4-3-5-11(14(10)17)20-15(22)12-8-13(19-9-18-12)21-6-1-2-7-21/h3-5,8-9H,1-2,6-7H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWIYZKAVWYNFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2,6-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2951913.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-fluorobenzamide hydrochloride](/img/structure/B2951916.png)
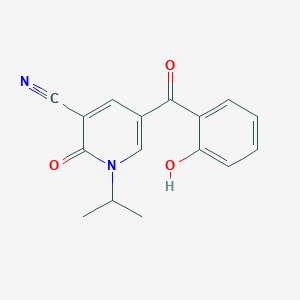
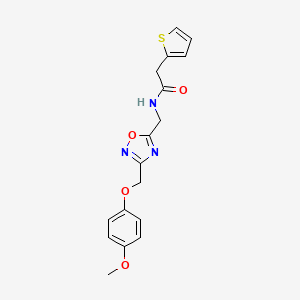
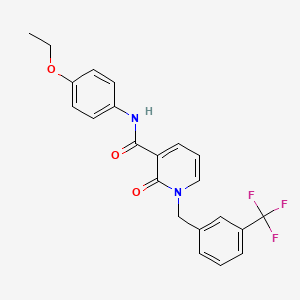
![1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2951922.png)
acetonitrile](/img/structure/B2951926.png)
![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2951929.png)
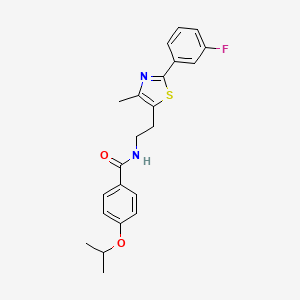

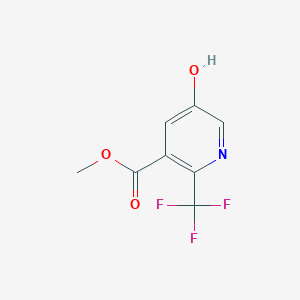

![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2951935.png)